2-Ethynyl-1,3-difluorobenzene
Overview
Description
2-Ethynyl-1,3-difluorobenzene is a chemical compound with the molecular formula C8H4F2. It has a molecular weight of 138.12 . The compound is a solid at room temperature and has a melting point between 31-35°C . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC#CC(C(F)=CC=C1)=C1F
. The InChI code for this compound is 1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point between 31-35°C .Scientific Research Applications
Fluorination of 1,3-Dicarbonyl Compounds
2-Ethynyl-1,3-difluorobenzene is involved in the fluorination of 1,3-dicarbonyl compounds. This process uses aqueous hydrofluoric acid and iodosylbenzene, leading to the production of fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method is noted for its simplicity, practicality, and high yield, making it significant in synthetic organic chemistry (Kitamura et al., 2011).
Generation of Radical Cations
Research shows that this compound is used in the generation of distonic o-, m-, and p-benzyne radical cations through a novel photolysis reaction. This process involves the formation of radical cations from Mg+-difluorobenzene complexes and has potential applications in the study of radical ions in chemistry (Haichuan Liu et al., 2002).
Host–Guest Interactions
In a study of 1-ethynyl-3-hydroxybenzene, which is structurally related to this compound, researchers discovered unexpected host–guest interactions. This study highlights the significance of such compounds in forming complex crystalline structures with potential applications in materials science (Schmittel et al., 2001).
Electrochemical Fluorination
Electrochemical fluorination studies of di- and tri-fluorobenzenes, closely related to this compound, demonstrate their use in obtaining fluorinated cyclohexadienes. This process is significant for synthesizing various fluorinated organic compounds (Momota et al., 1994).
Aromatic Nucleophilic Substitution
Research on difluorobenzenes in reactions with Me2EM reagents, which include 1,3-difluorobenzene, a compound structurally similar to this compound, highlights its application in aromatic nucleophilic substitution. This study offers insights into the reactivity of fluorinated aromatic compounds in organic synthesis (Goryunov et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a derivative of benzene, which typically interacts with pi electrons in various biochemical systems .
Mode of Action
Based on its structural similarity to benzene, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Properties
IUPAC Name |
2-ethynyl-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLARAADMSAQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663681 | |
Record name | 2-Ethynyl-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381723-16-6 | |
Record name | 2-Ethynyl-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethynyl-1,3-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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